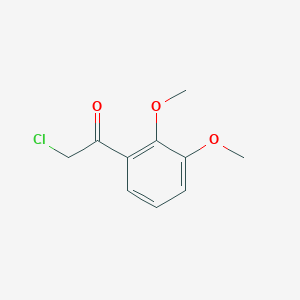![molecular formula C20H14O7 B127700 (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one CAS No. 155866-40-3](/img/structure/B127700.png)
(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
Overview
Description
(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one is a natural product isolated from the endophytic fungus Berkleasmium sp. Dzf12. It belongs to the class of spirobisnaphthalenes, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical structure .
Scientific Research Applications
(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its potential use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[73105,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[54101,703,5]dodec-9-ene]-8'-one is used as a starting material for the synthesis of various derivatives
Biology: In biology, this compound has been investigated for its antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents.
Medicine: In medicine, this compound has been studied for its anticancer properties. It has demonstrated significant inhibition activities against various cancer cell lines, including HCT116, U87-MG, HepG2, BGC823, and PC9 . This makes it a potential therapeutic agent for cancer treatment.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure and biological activities make it a valuable compound for various industrial applications.
Mechanism of Action
Target of Action
Palmarumycin C13 is a product of the endophytic fungus Berkleasmium sp. Dzf12, isolated from Dioscorea zingiberensis It is known to possess a variety of biological activities .
Biochemical Pathways
The production of palmarumycin c13 involves a series of reactions, including a n-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (iii) chloride hydrate-promoted regioselective ring-opening .
Pharmacokinetics
Dzf12 .
Result of Action
It is known that palmarumycin c13 possesses a variety of biological activities .
Action Environment
The action of Palmarumycin C13 can be influenced by environmental factors. For instance, the production of Palmarumycin C13 can be enhanced by the addition of certain organic solvents to the cultures of Berkleasmium sp. Dzf12 . Furthermore, the presence of certain metal ions can influence the production of Palmarumycin C13 .
Future Directions
Biochemical Analysis
Biochemical Properties
The production of Palmarumycin C13 can be enhanced by the addition of certain organic solvents to the cultures of Berkleasmium sp. Dzf12 . The addition of dibutyl phthalate, butyl oleate, and oleic acid significantly enhanced Palmarumycin C13 production .
Temporal Effects in Laboratory Settings
When butyl oleate was fed at 5% (v/v) in medium at the beginning of fermentation (day 0), the highest Palmarumycin C13 yield (191.6 mg/L) was achieved . This was about a 34.87-fold increase in comparison with the control (5.3 mg/L) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one primarily involves the cultivation of the endophytic fungus Berkleasmium sp. Dzf12. Various biocompatible water-immiscible organic solvents, such as n-dodecane, n-hexadecane, 1-hexadecene, liquid paraffin, dibutyl phthalate, butyl oleate, and oleic acid, have been evaluated to enhance the production of this compound in suspension culture . The addition of liquid paraffin at 10% (v/v) on the third day of fermentation has been shown to significantly increase the yield of this compound .
Industrial Production Methods: For large-scale production, the optimization of metal ions in the culture medium has been explored. The combination of calcium ions, copper ions, and aluminum ions in specific concentrations has been found to enhance the production of this compound . This method involves the use of statistical methods such as central composite design and response surface methodology to determine the optimal conditions for maximum yield .
Chemical Reactions Analysis
Types of Reactions: (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered biological activities.
Comparison with Similar Compounds
Similar Compounds: (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one is structurally related to other spirobisnaphthalenes, such as Palmarumycin C12 and Palmarumycin BG . These compounds share similar biological activities and chemical properties.
Uniqueness: What sets this compound apart from its similar compounds is its higher potency and broader spectrum of biological activities. It has shown greater efficacy in inhibiting cancer cell growth and has a more diverse range of applications in scientific research and industry.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and diverse biological activities. Its potential applications in chemistry, biology, medicine, and industry make it a valuable compound for further research and development. The optimization of its production methods and the exploration of its mechanism of action will pave the way for new therapeutic agents and industrial applications.
Properties
IUPAC Name |
(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18?,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWGMDYISSBOED-TUSOLQNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935301 | |
| Record name | 6,7-Dihydroxy-7,7a-dihydro-1aH-spiro[2a,6a-epoxynaphtho[2,3-b]oxirene-2,2'-naphtho[1,8-de][1,3]dioxin]-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155866-40-3 | |
| Record name | Cladospirone bisepoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155866403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydroxy-7,7a-dihydro-1aH-spiro[2a,6a-epoxynaphtho[2,3-b]oxirene-2,2'-naphtho[1,8-de][1,3]dioxin]-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Palmarumycin C13 production challenging, and what strategies have been explored to enhance its yield?
A1: Palmarumycin C13 is a secondary metabolite, and its production in Berkleasmium sp. Dzf12 is often limited under standard culture conditions. To address this, researchers have investigated various strategies. One successful approach involves introducing specific metal ions into the culture medium. The addition of Calcium (Ca2+), Copper (Cu2+), and Aluminum (Al3+) ions, at specific concentrations and time points, significantly enhanced Palmarumycin C13 production. [, ] For instance, supplementing the medium with 7.58 mmol/L Ca2+, 1.36 mmol/L Cu2+, and 2.05 mmol/L Al3+ led to a six-fold increase in Palmarumycin C13 yield compared to the original medium. []
Q2: How does the presence of an aqueous-organic solvent system impact Palmarumycin C12 and C13 production?
A2: Incorporating biocompatible organic solvents, such as butyl oleate and liquid paraffin, into the culture medium can significantly influence Palmarumycin C12 and C13 production. These solvents act as reservoirs, absorbing the compounds and mitigating their potential feedback inhibition on the fungus. [] Interestingly, the specific solvent and its concentration affect the production of each compound differently. Butyl oleate, when added at 5% (v/v) at the start of fermentation, dramatically increased Palmarumycin C12 yield by nearly 35-fold. [] In contrast, liquid paraffin, added at 10% (v/v) on the third day of fermentation, led to a 4.35-fold increase in Palmarumycin C13 yield. []
Q3: Can components derived from the host plant, Dioscorea zingiberensis, enhance Palmarumycin C13 production?
A3: Yes, research indicates that oligosaccharides extracted from Dioscorea zingiberensis, the host plant of Berkleasmium sp. Dzf12, can act as elicitors and stimulate Palmarumycin C13 production. [] Specifically, the crude oligosaccharide obtained from the acid hydrolysis of the water-extracted polysaccharide from D. zingiberensis rhizomes proved to be the most effective. Adding this oligosaccharide at 300 mg/L on the third day of culture resulted in a 3.24-fold increase in Palmarumycin C13 yield compared to the control. [] This suggests a potential symbiotic relationship where specific molecules from the host plant influence the metabolite production of the endophytic fungus.
Q4: What is the significance of optimizing the culture medium for Palmarumycin C13 production?
A4: Optimizing the culture medium is crucial for achieving high and consistent yields of Palmarumycin C13. This involves identifying the ideal carbon and nitrogen sources and their optimal concentrations. Research showed that glucose, peptone, and yeast extract significantly influence Palmarumycin C13 production. [] By employing a central composite design and response surface methodology, scientists determined the optimal concentrations of these components to be 42.5 g/l glucose, 6.5 g/l peptone, and 11.0 g/l yeast extract. This optimized medium resulted in a 2.5-fold increase in Palmarumycin C13 yield compared to the standard medium. []
Q5: What methods are employed to isolate and purify Palmarumycin C13 from the fungal culture?
A5: Isolating and purifying Palmarumycin C13 from the complex mixture of fungal metabolites requires efficient separation techniques. High-speed counter-current chromatography (HSCCC) has proven effective in this regard. [] This technique utilizes a two-phase solvent system to separate compounds based on their partition coefficients. Researchers successfully isolated Palmarumycin C13 with high purity (71.39%) from the crude extract of Berkleasmium sp. Dzf12 using a specific solvent system of n-hexane-chloroform-methanol-water. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


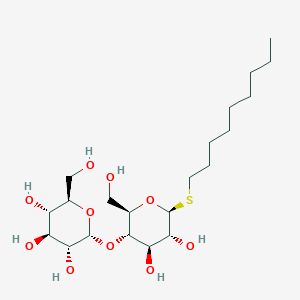
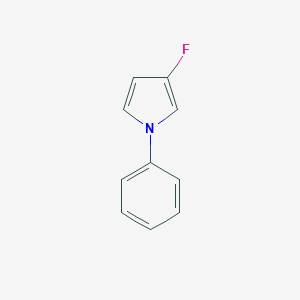
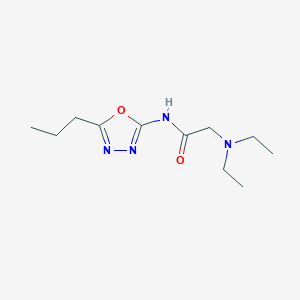
![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)
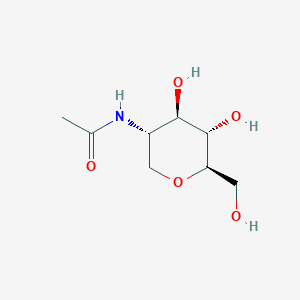
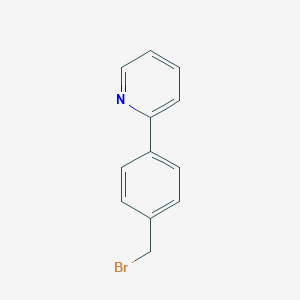
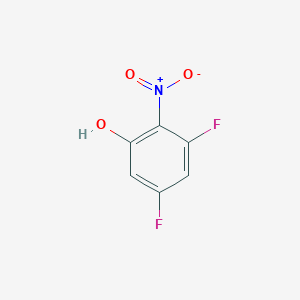
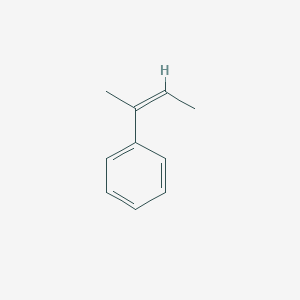
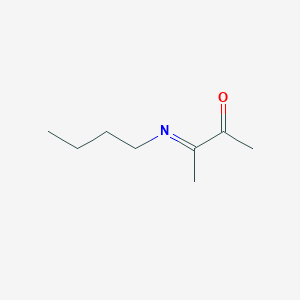
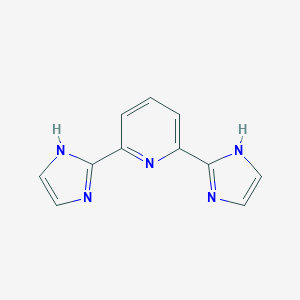
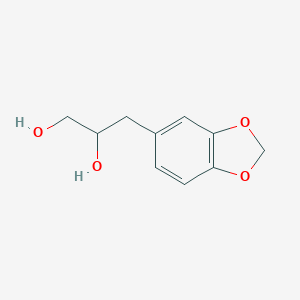
![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)
![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)
